molecular formula C23H22FN5O2 B2403373 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 1705554-24-0

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B2403373
CAS No.: 1705554-24-0
M. Wt: 419.46
InChI Key: IBNCLTWKHRUIFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of 2-aminopyridines with α-bromoketones . A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines under microwave irradiation has been developed . This method is fast, clean, high yielding, and environmentally benign .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the fluorophenyl group might undergo reactions typical of aromatic halides, while the oxadiazole ring might participate in reactions with nucleophiles .

Scientific Research Applications

Receptor Agonist Properties

  • 5-HT1A Receptor Agonism and Antidepressant Potential : Research indicates that certain derivatives related to the compound , specifically those modifying the piperidine and pyridine components, show high affinity and selectivity for 5-HT1A receptors. These derivatives demonstrate potent agonist activity in vitro and in vivo, with significant potential for treating depression. One study found that the introduction of a fluorine atom significantly enhanced the 5-HT1A agonist activity, suggesting a strong link between structural modification and biological activity (Vacher et al., 1999).

  • Potential in Treating Neuropathic Pain : A study on 5-HT(1A) receptor agonists, including derivatives structurally similar to the compound , revealed their effectiveness in alleviating neuropathic pain. These agonists, such as F 13640 and F 13714, showed promising results in reducing hyperresponsiveness in rat models of trigeminal neuropathic pain, highlighting their potential therapeutic application (Deseure et al., 2002).

Molecular Structure and Interaction Studies

  • Crystal Packing and Non-Covalent Interactions : A study focused on 1,2,4-oxadiazole derivatives, closely related to the compound , explored their crystal packing and non-covalent interactions. This research is crucial for understanding the molecular behavior of such compounds in solid states, which can have implications for their stability and reactivity (Sharma et al., 2019).

  • Hirshfeld Surface Analysis for Molecular Interaction Insights : Another study used Hirshfeld surface analysis to investigate a novel bioactive heterocycle structurally similar to the compound of interest. This analysis helped in understanding the intermolecular interactions present in the crystal structure, providing insights into the molecular properties and stability of such compounds (Prasad et al., 2018).

Therapeutic Potentials and Activity Studies

  • Antipsychotic and Procognitive Activities : A study on ADX47273, a compound closely related to the one , showed it as a potent and selective positive allosteric modulator of mGlu5 receptors. This compound exhibited significant antipsychotic-like and procognitive activities in preclinical models, suggesting its potential for treating disorders like schizophrenia (Liu et al., 2008).

  • Anticancer and Antimicrobial Agents : Research into derivatives of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone, structurally similar to the compound , revealed their potential as anticancer and antimicrobial agents. These compounds showed significant activity against certain cancer cell lines and bacterial strains, highlighting the diverse therapeutic applications of such chemical structures (Naik et al., 2022).

Properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-15-21(29-12-5-4-10-19(29)25-15)23(30)28-11-6-7-16(14-28)13-20-26-22(27-31-20)17-8-2-3-9-18(17)24/h2-5,8-10,12,16H,6-7,11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNCLTWKHRUIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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